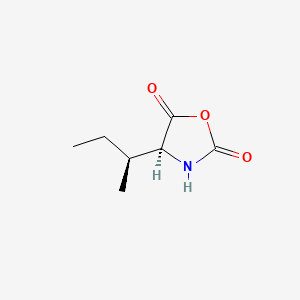

L-Isoleucine N-carboxyanhydride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

45895-90-7 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.169 |

IUPAC Name |

(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5-/m0/s1 |

InChI Key |

WAACGCAWLJFFQX-WHFBIAKZSA-N |

SMILES |

CCC(C)C1C(=O)OC(=O)N1 |

Synonyms |

[S-(R*,R*)]-4-(1-Methylpropyl)-2,5-Oxazolidinedione; Isoleucine N-Carboxyanhydride_x000B_L-Isoleucine N-carboxyanhydride; |

Origin of Product |

United States |

Synthetic Methodologies for L Isoleucine N Carboxyanhydride Monomer

Traditional Synthesis Routes for L-Isoleucine N-Carboxyanhydride

Historically, the synthesis of amino acid NCAs has been dominated by methods that, while effective, often involve harsh reagents and conditions.

Leuchs Method and its Adaptations for this compound Synthesis

The Leuchs method, first reported in 1906, is a foundational technique for synthesizing NCAs. thieme-connect.de The original process involves the intramolecular cyclization of N-alkoxycarbonyl amino acid halides. frontiersin.org Specifically, N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides are heated under vacuum at temperatures between 50-70 °C to yield the corresponding NCA. wikipedia.org

However, the high temperatures required for this cyclization can lead to the decomposition of some NCAs. wikipedia.orgmdpi.com Over the years, various modifications have been introduced to improve the Leuchs method. For instance, using N-benzyloxycarbonyl amino acid bromides allows for the formation of NCAs at temperatures below room temperature, as the acid bromides cyclize more readily than the acid chlorides. thieme-connect.de The rate of cyclization is also influenced by the carbamate (B1207046) substituent, increasing in the order of ethyl- < methyl- < allyl- < benzyl-. mdpi.com

A significant challenge with the Leuchs method is the potential for impurities in the final product, which can include reagents from the halogenation step such as thionyl chloride, phosphorus pentachloride, or phosphorus tribromide. thieme-connect.demdpi.com These impurities can interfere with subsequent polymerization reactions. mdpi.com

Fuchs-Farthing Method for this compound Preparation

The Fuchs-Farthing method is a widely employed alternative for NCA synthesis that involves the direct phosgenation of unprotected α-amino acids. frontiersin.orgmdpi.com This method is known for producing pure NCA monomers with good yields and without significant racemization. mdpi.com The reaction mechanism proceeds through the formation of an N-chloroformyl amino acid chloride intermediate, which then cyclizes to the NCA. mdpi.com

A key advantage of the Fuchs-Farthing method is its directness, avoiding the need for N-protection of the amino acid. However, it is not without its challenges. The process can generate impurities like N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides, which can act as chain terminators during polymerization. mdpi.com Therefore, careful purification of the NCA monomer is crucial. mdpi.com This often involves washing the NCA solution with water or a dilute sodium bicarbonate solution at low temperatures to remove residual HCl, followed by rapid drying. mdpi.com

Phosgenation and Triphosgenation of L-Isoleucine for NCA Formation

The direct use of phosgene (B1210022) gas, a highly toxic substance, is a major drawback of the traditional Fuchs-Farthing method. google.com To mitigate the hazards associated with phosgene, solid and less hazardous phosgene equivalents like diphosgene and triphosgene (B27547) (bis(trichloromethyl) carbonate) have been adopted. mdpi.com Triphosgene, in particular, has become a common reagent for the synthesis of NCAs from amino acids, including L-isoleucine. thieme-connect.dewikipedia.org

The reaction of L-isoleucine with triphosgene is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.com The use of triphosgene offers a safer alternative to gaseous phosgene while maintaining good reaction efficiency. mdpi.com However, the reaction still generates HCl as a byproduct, which can cause decomposition of the acid-sensitive NCA. pku.edu.cn To address this, various strategies have been developed, such as carrying out the reaction under reduced pressure to remove HCl as it forms or using acid scavengers. google.com For instance, the addition of unsaturated organic compounds like α-pinene has been shown to improve yields and purity by reacting with the generated HCl. google.com

Modern and Sustainable Approaches for this compound Synthesis

Recognizing the environmental and safety concerns associated with traditional methods, recent research has focused on developing greener and more sustainable synthetic routes for NCAs.

Carbon Dioxide-Mediated Synthesis of NCAs and Relevance to this compound

A significant advancement in sustainable NCA synthesis is the use of carbon dioxide (CO2) as a C1 feedstock, replacing the highly toxic phosgene. rsc.org One reported method involves the direct reaction of amino acids with CO2 in the presence of a coupling reagent like n-propylphosphonic anhydride (B1165640) (T3P). rsc.orgrsc.org This approach is considered greener as it avoids phosgene either directly or indirectly. rsc.org

The proposed mechanism involves the formation of a carbamate from the amino acid and CO2, followed by activation of the carboxylic acid and subsequent ring-closure to form the NCA. rsc.org This method has been shown to produce NCAs with high purity after a simple workup, potentially eliminating the need for extensive purification. rsc.org While specific examples for L-isoleucine are part of the broader substrate scope, this methodology represents a promising phosgene-free route applicable to a range of amino acids. rsc.org

Phosgene-Free Methods for this compound Preparation

Beyond CO2-mediated synthesis, other phosgene-free methods have been explored. One such approach involves the use of diphenyl carbonate to activate α-amino acids that have been converted into their imidazolium (B1220033) salts. researchgate.net Another notable phosgene- and halogen-free method utilizes the reaction of Boc-protected α-amino acids with the T3P reagent, which yields NCAs in good yield and purity without detectable epimerization. nih.gov This process is considered safe, easy to operate, and generates non-toxic byproducts that are easily removed. nih.gov

Another innovative and safer approach is the in situ photo-on-demand phosgenation of amino acids using chloroform (B151607) (CHCl3) as the phosgene source. nih.govacs.org This method involves the photo-irradiation of a mixture of the amino acid in chloroform and acetonitrile (B52724) under oxygen bubbling at elevated temperatures (60-70 °C). nih.govacs.org This light-controlled reaction avoids the need for handling phosgene directly. nih.gov

Furthermore, to overcome the issue of NCA decomposition by HCl generated during phosgenation (even with triphosgene), a robust method using epoxy compounds like propylene (B89431) oxide as ultrafast HCl scavengers has been developed. pku.edu.cn This allows for the synthesis to be conducted in open flasks and under moist conditions, simplifying the procedure and making it more scalable. pku.edu.cn Density functional theory (DFT) calculations have supported this by showing that epoxides can lower the energy barrier of the phosgenation reaction. chemrxiv.org

Data Tables

Table 1: Comparison of Traditional Synthesis Methods for L-Isoleucine NCA

| Method | Key Reagents | Advantages | Disadvantages |

| Leuchs Method | N-alkoxycarbonyl amino acid halides, heat wikipedia.org | Foundational method | High temperatures can cause decomposition, potential for impurities wikipedia.orgmdpi.com |

| Fuchs-Farthing Method | Amino acid, phosgene (or equivalents) mdpi.com | Direct, good yield and purity mdpi.com | Use of toxic phosgene, formation of impurities that hinder polymerization mdpi.comgoogle.com |

| Triphosgenation | Amino acid, triphosgene thieme-connect.de | Safer than phosgene gas, solid reagent mdpi.com | Generates HCl which can decompose the NCA pku.edu.cn |

Table 2: Overview of Modern and Sustainable Synthesis Methods for NCAs

| Method | Key Reagents | Advantages | Relevance to L-Isoleucine |

| CO2-Mediated Synthesis | Amino acid, CO2, T3P rsc.orgrsc.org | Phosgene-free, uses renewable feedstock, high purity rsc.org | Applicable to a broad scope of amino acids rsc.org |

| T3P with Boc-Amino Acids | Boc-protected amino acid, T3P nih.gov | Phosgene- and halogen-free, safe, non-toxic byproducts nih.gov | General method applicable to various amino acids |

| Photo-on-Demand Phosgenation | Amino acid, CHCl3, light, O2 nih.govacs.org | Avoids direct handling of phosgene, light-controlled nih.gov | Demonstrated for a series of amino acids nih.gov |

| Epoxide-Assisted Synthesis | Amino acid, triphosgene, propylene oxide pku.edu.cn | Moisture-tolerant, open-flask, scalable, fast HCl scavenging pku.edu.cn | General method applicable to a broad scope of substrates chemrxiv.org |

Purification Strategies for this compound Monomers

The purity of this compound is paramount for the successful ring-opening polymerization (ROP) to form polypeptides. Impurities such as unreacted amino acids, acid chlorides, or isocyanates can interfere with or terminate the polymerization process. illinois.edu Therefore, robust purification methodologies are essential.

Recrystallization Techniques for this compound

Recrystallization is a conventional and widely employed method for the purification of solid NCA monomers. tandfonline.com The process involves dissolving the crude L-Isoleucine NCA in a suitable good solvent at an elevated temperature, followed by cooling or the addition of an anti-solvent to induce the crystallization of the pure monomer, leaving impurities behind in the solution. The selection of the solvent system is crucial for efficient purification. For NCAs in general, repeated crystallizations (often three or more times) are common to achieve the high purity required for controlled polymerization. tandfonline.com

However, this technique can be challenging for certain NCAs, particularly those that are low-melting or highly functional, which may be difficult to crystallize. researchgate.netbohrium.comacs.org Another approach involves washing the NCA reaction mixture with ice-cold water and a dilute sodium bicarbonate solution before precipitation. tandfonline.com

Table 1: Common Solvent Systems for NCA Recrystallization tandfonline.com

| Good Solvents | Anti-Solvents |

| Tetrahydrofuran (THF) | Hexane |

| Ethyl Acetate (B1210297) | Heptane |

| Toluene | Petroleum Ether |

Chromatographic Purification Methods for this compound

Flash column chromatography over silica (B1680970) gel has emerged as a rapid, general, and highly effective method for purifying a wide range of α-amino acid NCAs, including those like L-Isoleucine NCA. researchgate.netbohrium.comacs.orgnih.gov This technique is particularly advantageous for NCAs that are difficult to purify by traditional recrystallization. nih.gov

The process involves passing a solution of the crude NCA through a column packed with silica gel, using an appropriate eluent. The separation is based on the differential adsorption of the NCA and its impurities to the silica gel. This method effectively removes all common impurities, yielding monomers of sufficient quality for direct use in synthesizing high molecular weight polypeptides. researchgate.netbohrium.comacs.org Compared to recrystallization, flash chromatography is often faster and can result in improved isolated yields. acs.org

Stereochemical Integrity and Racemization Control during this compound Synthesis

Maintaining the stereochemical purity of the α-carbon in L-Isoleucine NCA is critical, as racemization leads to a loss of control over the secondary structure and biological activity of the resulting polypeptide.

Factors Influencing Racemization of this compound Monomers

Racemization of the stereogenic center of an amino acid NCA can occur under certain conditions, often proceeding through the formation of an oxazolone (B7731731) intermediate. peptide.com The presence of strong protonic acids is a significant factor that can promote racemization. nih.gov This process can generally be suppressed by maintaining low reaction temperatures and minimizing reaction times. nih.gov

However, the structural characteristics of the amino acid side chain play a crucial role in its susceptibility to racemization. For α-amino acids with significant steric bulk at the β-carbon, such as leucine (B10760876) and isoleucine, racemization is notably inhibited. nih.govfrontiersin.org Density Functional Theory (DFT) calculations have shown that the bulky electron cloud near the α-carbon in isoleucine-NTA (an N-thiocarboxyanhydride analog of NCA) creates steric hindrance that suppresses the reaction pathway leading to racemization. frontiersin.org This intrinsic structural feature provides L-Isoleucine NCA with greater resistance to racemization compared to NCAs of less bulky amino acids like alanine. frontiersin.org

Photochemical Deracemization Strategies for N-Carboxyanhydrides including this compound

A cutting-edge strategy for controlling stereochemistry involves the photochemical deracemization of racemic NCAs. This process can convert a racemic mixture into a highly enantioenriched product, achieving enantiomeric excess (ee) values up to 98%. d-nb.inforesearchgate.netnih.gov The method involves irradiating a solution of the racemic NCA at a specific wavelength (e.g., λ=366 nm) in the presence of a catalytic amount of a chiral sensitizer, typically a chiral benzophenone (B1666685) derivative. d-nb.infonih.govsunderland.ac.uk

The mechanism relies on the photoexcited catalyst selectively abstracting the α-hydrogen atom from only one of the NCA enantiomers in a process known as hydrogen atom transfer (HAT). researchgate.netacs.org This generates a configurationally labile intermediate that, upon tautomerization, can regenerate both enantiomers. Because one enantiomer is continuously processed through the catalytic cycle while the other is not, the latter becomes enriched in the reaction mixture. researchgate.netacs.org

This technique has been successfully applied in a process described as "stereochemical editing," which involves the selective inversion of a stereogenic center. Notably, this has been demonstrated for both L-allo-isoleucine-derived NCA and L-isoleucine-derived NCA. d-nb.inforesearchgate.net Due to the inherent instability of the resulting enantioenriched NCAs, they are typically used immediately in subsequent reactions to form stable derivatives like N-protected amino acid esters or amides. d-nb.inforesearchgate.netnih.gov While powerful, the method's limitations for some NCAs can include issues with solubility, photooxidation, and high configurational lability. researchgate.netresearchgate.net

Table 2: Selected Examples of Photochemical Deracemization of NCAs d-nb.inforesearchgate.netresearchgate.net

| NCA Substrate | Product Yield | Enantiomeric Excess (ee) |

| Phenylglycine derivative | quant. | 96% |

| tert-Leucine derivative | 70% | 98% |

| Valine derivative | 80% | 92% |

| Leucine derivative | 85% | 82% |

| Isoleucine derivative | quant. | d.r. = 94/6 * |

*For the isoleucine derivative, the result is reported as a diastereomeric ratio (d.r.) after stereochemical editing.

Mechanistic Insights into Ring Opening Polymerization Rop of L Isoleucine N Carboxyanhydride

Fundamental Polymerization Pathways in Poly(L-Isoleucine) Synthesis

Two primary mechanisms are generally accepted for the ROP of amino acid NCAs: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). dcu.ieresearchgate.netmdpi.comresearchgate.net These pathways can occur simultaneously, and their interplay significantly influences the characteristics of the resulting polypeptide. researchgate.net

The Normal Amine Mechanism (NAM) is a nucleophilic ring-opening chain growth process. illinois.edunih.gov It is the preferred pathway when using nucleophilic initiators with at least one mobile hydrogen atom, such as primary and secondary amines. nih.govresearchgate.net In this mechanism, the initiator, typically a primary amine, attacks the C5 carbonyl carbon of the L-isoleucine NCA monomer. nih.govnih.gov This leads to the opening of the anhydride (B1165640) ring and the subsequent elimination of carbon dioxide, forming a new primary amine end-group that can then react with another NCA monomer to propagate the polymer chain. nih.gov

The NAM is considered a living or controlled polymerization process, meaning that if side reactions are minimized, the polymer chains will grow linearly with monomer conversion, resulting in polypeptides with predictable molecular weights and narrow polydispersity. illinois.edunih.govnih.govresearchgate.net The initiation rate in the NAM is often much faster than the propagation rate, which contributes to the formation of well-defined polymers. nih.govnih.gov However, achieving a truly living polymerization via the NAM requires high purity of reagents and stringent reaction conditions to avoid termination reactions. researchgate.netuoi.gr

The key steps in the NAM are:

Initiation: A nucleophilic amine attacks the C5 carbonyl of the NCA ring.

Ring-Opening: The anhydride ring opens to form a carbamic acid intermediate.

Decarboxylation: The carbamic acid intermediate loses a molecule of carbon dioxide.

Propagation: The newly formed amine end-group attacks another NCA monomer, continuing the chain growth.

Density functional theory (DFT) calculations have supported a three-step framework for the NAM, consisting of carbonyl addition, ring-opening, and decarboxylation. nih.gov The rate-determining step can vary depending on the specific monomer, initiator, and polymerization conditions. nih.gov

The Activated Monomer Mechanism (AMM) is favored when strong, non-nucleophilic bases are used as initiators, such as tertiary amines or alkoxide anions. mdpi.comillinois.edunih.gov In this pathway, the base deprotonates the N3-H of the L-isoleucine NCA monomer, creating a highly nucleophilic NCA anion. illinois.edunih.gov This "activated monomer" then attacks another NCA molecule, initiating polymerization. illinois.edu

A key feature of the AMM is that the initiator is not incorporated into the growing polymer chain but acts as a catalyst. nih.gov The propagating species has two reactive sites: an N-acylated NCA at one end and a primary amine at the other. mpg.de This can lead to condensation reactions between polymer chains, resulting in high molecular weight polypeptides but with broad molecular weight distributions and less defined end-groups. mpg.ded-nb.info The AMM is generally much faster than the NAM. dcu.iefrontiersin.org

The AMM is generally not considered a controlled polymerization mechanism due to the high potential for side reactions and the difficulty in controlling the molecular weight of the resulting polymer. d-nb.info However, it can be a practical method for producing high-molecular-weight polypeptides when controlled chain length is not the primary objective. frontiersin.org

In many practical polymerization scenarios, the NAM and AMM can coexist and even transition from one to the other. mpg.de The balance between these two mechanisms is delicate and depends on the relative nucleophilicity and basicity of the initiator and the propagating chain end. mpg.defrontiersin.org

For instance, when using a mixture of primary and tertiary amines as initiators, both mechanisms can contribute to chain growth. mpg.de The tertiary amine can catalyze the AMM, leading to rapid initial monomer conversion, while the primary amine promotes the more controlled NAM. mpg.de It has been shown that even with the contribution of the AMM, a controlled polymerization can be maintained if the NAM is the predominant pathway. mpg.de

The transition between NAM and AMM can also occur during the polymerization process. For example, a system may initially favor the AMM, but as the concentration of primary amine-terminated chains increases, the NAM may become more significant. mpg.de The ability to manipulate the balance between these two pathways offers a strategy for controlling the polymerization rate and the properties of the final polypeptide.

Initiation Systems for L-Isoleucine N-Carboxyanhydride Polymerization

The choice of initiator is paramount in determining the dominant polymerization mechanism and, consequently, the characteristics of the resulting poly(L-isoleucine). A wide range of initiators has been explored, broadly categorized as amine initiators and metal-complex initiators.

Amine-based initiators are the most common class used for NCA polymerization. researchgate.net

Primary Amines: Strong nucleophiles like primary aliphatic amines are classic initiators that primarily proceed through the NAM. researchgate.netillinois.edunih.gov They are incorporated into the final polymer chain. nih.gov The use of primary amines can lead to polypeptides with controlled molecular weights and narrow polydispersities, especially under high-purity conditions. nih.govresearchgate.net Examples of primary amine initiators include n-hexylamine and benzylamine. illinois.edumpg.de

Secondary Amines: The behavior of secondary amines depends on their steric hindrance and the ratio of their nucleophilicity to basicity. mdpi.comnih.gov Less sterically hindered secondary amines can act as nucleophiles and follow the NAM. mdpi.com In contrast, sterically hindered secondary amines, which are more basic than nucleophilic, tend to favor the AMM. mpg.de For some secondary amines, a coexistence of both mechanisms is proposed. dcu.ie Hexamethyldisilazane (B44280) (HMDS) is a secondary amine derivative that has been shown to initiate a controlled, living polymerization of NCAs. mdpi.commdpi.com

Tertiary Amines: Tertiary amines, being strong bases with low nucleophilicity, almost exclusively initiate polymerization via the AMM. mdpi.comresearchgate.netnih.govmpg.de They act as catalysts and are not incorporated into the polymer chain. nih.gov While this leads to rapid polymerization and high molecular weight polymers, the control over the polymer's characteristics is poor, often resulting in high dispersity. mpg.ded-nb.info Triethylamine is a commonly used tertiary amine initiator. tandfonline.com

| Initiator Type | Predominant Mechanism | Key Characteristics |

| Primary Amines | Normal Amine Mechanism (NAM) | Controlled polymerization, predictable molecular weight, narrow polydispersity, initiator is incorporated. illinois.edunih.govresearchgate.net |

| Secondary Amines | NAM, AMM, or both | Behavior depends on steric hindrance and nucleophilicity/basicity ratio. dcu.iemdpi.comnih.gov |

| Tertiary Amines | Activated Monomer Mechanism (AMM) | Fast polymerization, high molecular weight, broad polydispersity, initiator acts as a catalyst. researchgate.netnih.govmpg.ded-nb.info |

To overcome the limitations of traditional amine initiators and gain better control over the polymerization, various metal-based initiator systems have been developed.

Transition Metal Initiators: Transition metal complexes, particularly those of nickel and cobalt, have proven to be highly effective for the living polymerization of NCAs. illinois.edunsf.gov These initiators can produce polypeptides with well-defined molecular weights (ranging from 500 to 500,000 g/mol ) and very narrow polydispersity indices (Mw/Mn < 1.2). illinois.edu The proposed mechanism involves the formation of a metallacyclic intermediate, which allows the metal to migrate along the growing polymer chain while remaining at the active end. illinois.edu This method offers excellent control over the polymerization of a wide range of NCA monomers. illinois.edu However, a potential drawback is the presence of residual metal in the final polymer. dcu.ie

Rare Earth Metal Initiators: Lanthanide-based complexes have also been explored as initiators for the ROP of NCAs. nih.govd-nb.infompg.de These initiators, including yttrium and scandium complexes, have demonstrated high catalytic activity, leading to high polymer yields. mpg.de The performance of these initiators is influenced by the ligands and the oxidation state of the rare earth metal. researchgate.net Rare earth metal initiators can provide another avenue for achieving controlled polymerization of NCAs. d-nb.info

| Initiator System | Metal Type | Advantages | Disadvantages |

| Metal-Complex | Transition Metals (e.g., Ni, Co) | Living polymerization, excellent control over molecular weight and polydispersity. illinois.edunsf.gov | Potential for metal contamination in the final product. dcu.ie |

| Metal-Complex | Rare Earth Metals (e.g., Y, Sc) | High catalytic activity, high polymer yields. mpg.de | Performance is highly dependent on the specific complex used. researchgate.net |

Organocatalytic and Other Initiators for this compound ROP

The ring-opening polymerization (ROP) of this compound (NCA) can be initiated by a diverse range of organocatalysts and other non-metallic species, offering alternatives to traditional metal-based initiators and providing greater control over the polymerization process. These initiators operate through various mechanisms, influencing the reaction kinetics and the properties of the resulting poly(L-isoleucine).

Trimethylsilyl (B98337) (TMS) Compounds: N-trimethylsilyl amines and hexamethyldisilazane (HMDS) are effective initiators for the controlled ROP of NCAs. pku.edu.cnillinois.eduresearchgate.net The polymerization proceeds via a unique trimethylsilyl carbamate (B1207046) propagating group. pku.edu.cnillinois.edu This process involves the cleavage of the Si-N bond of the initiator. pku.edu.cnillinois.edu The resulting TMS-amine attacks the C-5 carbonyl of the NCA ring, forming a TMS-amide at the C-terminus and a TMS-carbamate at the N-terminus, which serves as the propagating chain end. pku.edu.cn This method allows for the synthesis of polypeptides with controlled molecular weights and narrow molecular weight distributions. pku.edu.cnillinois.edu

Salts:

Ammonium Salts: These have been explored as initiators for NCA ROP. nih.gov For instance, n-butylamine hydrochloride (n-BuNH₃⁺Cl⁻) can initiate the polymerization of N-phenoxycarbonyl-L-ornithine (NPCA), a type of activated urethane (B1682113) derivative, under monomer-starved conditions, demonstrating controlled and living characteristics. nih.gov

Amino Acid Salts: A novel approach utilizes amino acid salts as bifunctional initiators. chemrxiv.org The carboxylate of the amino acid salt initiates the ROP by opening the NCA ring. Subsequently, a concerted O→N acyl shift occurs, transferring the acyl group to the amine functionality. This newly formed carbamate at the N-terminus accelerates chain propagation. This method has been shown to be fast, controlled, and tolerant to the presence of water. chemrxiv.org

Alcohols: Fluorinated alcohols, in conjunction with an initiator like N,N-dimethylethanolamine (DMEA), can act as organocatalysts for the ROP of NCAs. researchgate.net These catalysts form multiple dynamic hydrogen bonds with the initiator, monomer, and the propagating chain. researchgate.net This cooperative hydrogen bonding activates the NCA monomer while simultaneously protecting the active chain end, leading to a highly active and selective polymerization. researchgate.net

N-Heterocyclic Carbenes (NHCs): Air-stable NHC precursors, such as [RNHC(H)]⁺[HCO₃]⁻, are efficient catalysts for the zwitterionic ROP of NCAs. mdpi.com NHC-mediated ROP of N-substituted NCAs can produce cyclic poly(α-peptoids) with controlled molecular weights and narrow polydispersities. nih.gov The reaction exhibits living characteristics with minimal chain transfer, allowing for the synthesis of cyclic diblock copolymers. nih.gov NHCs have also been utilized in the polymerization of δ-valerolactone, demonstrating their versatility as ROP catalysts. rsc.org

Amine-Borane Lewis Pairs: The concept of frustrated Lewis pairs (FLPs) has been applied to control the ROP of NCAs. nih.govrsc.org An amine/borane (B79455) FLP can control the polymerization by forming an intermediate where the bulky borane Lewis acid interacts with the amine groups of the propagating chain end. nih.gov

Thiourea (B124793): Thiourea-based bifunctional catalysts have been designed to initiate the ROP of α-amino acid NCAs. acs.orgfigshare.comsioc-journal.cn These catalysts possess both electrophilic and nucleophilic centers. acs.orgfigshare.com In the presence of an activator like propylene (B89431) oxide, the catalyst facilitates the ring-opening of the NCA and subsequent chain growth. acs.orgfigshare.comsioc-journal.cn The structural and electronic properties of the thiourea catalyst significantly influence its performance. acs.orgfigshare.com Another approach involves an anion-binding catalytic system combining tripodal tri-thiourea with sodium thiophenolate, which enables a fast and selective anionic ROP of NCAs. researchgate.net

Lithium Hexamethyldisilazide (LiHMDS): LiHMDS has been identified as an initiator for the extremely rapid ROP of NCAs. d-nb.infonih.govspringernature.comresearchgate.net This method allows for the synthesis of polypeptides with low dispersity over a wide range of chain lengths and can be conducted in an open vessel, simplifying the process. d-nb.infonih.govspringernature.comresearchgate.net Mechanistic studies suggest an anionic ring-opening polymerization mechanism. nih.govresearchgate.net

Below is a table summarizing the various initiators and their proposed mechanisms for the ROP of L-Isoleucine NCA.

| Initiator/Catalyst System | Proposed Mechanism | Key Features |

| Trimethylsilyl (TMS) Compounds | TMS-carbamate propagation | Controlled molecular weight, narrow MWD. pku.edu.cnillinois.edu |

| Ammonium Salts | Cationic initiation | Controlled polymerization under specific conditions. nih.gov |

| Amino Acid Salts | Bifunctional initiation with O→N acyl shift | Fast, controlled, water-tolerant. chemrxiv.org |

| Fluorinated Alcohols | Hydrogen-bond organocatalysis | High activity and selectivity. researchgate.netresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Zwitterionic ROP | Can produce cyclic polymers, living characteristics. mdpi.comnih.gov |

| Amine-Borane Lewis Pairs | Frustrated Lewis pair mechanism | Controlled polymerization. nih.govrsc.org |

| Thiourea | Bifunctional or anion-binding catalysis | Efficient synthesis, influenced by catalyst structure. acs.orgfigshare.comresearchgate.net |

| Lithium Hexamethyldisilazide (LiHMDS) | Anionic ROP | Extremely rapid, can be performed in an open vessel. d-nb.infonih.govspringernature.comresearchgate.net |

Side Reactions and Control Strategies in this compound Polymerization

Controlling side reactions is critical for achieving well-defined poly(L-isoleucine) with desired molecular weights and narrow polydispersities.

Several side reactions can lead to chain termination or transfer during the ROP of L-isoleucine NCA.

Chain Termination:

Reaction with Solvent: The propagating amine chain end can react with solvents like DMF, leading to the formation of a non-propagating formyl end-group. uoi.gr

Reaction with Monomer: The amine chain end can attack the C2 carbonyl of the NCA monomer, leading to the formation of a urea (B33335) linkage and termination. Another termination pathway involves the abstraction of the proton from the N3 position of the NCA by the amine chain end, which can lead to the formation of a 2,5-diketopiperazine or other non-propagating species.

Reaction with Impurities: Traces of acid, acid chlorides, or isocyanates in the NCA monomer can react with the propagating amine chain end and terminate the polymerization. illinois.edu

Chain Transfer: Chain transfer reactions can occur, leading to a broader molecular weight distribution. These can involve the transfer of the growing chain to monomer, solvent, or impurities.

Strategies to control these side reactions include using highly purified monomers and solvents, optimizing reaction conditions such as temperature, and employing robust initiator/catalyst systems that promote rapid propagation over side reactions. d-nb.infonih.govnih.gov For instance, the use of LiHMDS as an initiator leads to superfast polymerization, which can outcompete side reactions. d-nb.infonih.govspringernature.com

The choice of solvent and the presence of impurities have a profound impact on the ROP of L-isoleucine NCA.

Solvent Effects:

Solubility: The solvent must be able to dissolve the monomer, initiator, and the growing polymer chain.

Polarity: As discussed previously, solvent polarity can influence the reaction kinetics and the efficacy of certain catalytic systems. nih.gov

Side Reactions: Solvents like DMF can act as chain-terminating agents. uoi.gr THF is often considered a better solvent than DMF as NCAs are generally more stable in it, minimizing side reactions associated with solvent impurities. d-nb.info

Impurity Sensitivity: NCA polymerization is notoriously sensitive to impurities, particularly water and acidic species.

Water: Water can act as an initiator, leading to uncontrolled polymerization and a broad molecular weight distribution. It can also hydrolyze the NCA monomer. However, some modern catalytic systems, like those using amino acid salt initiators or LiHMDS, have shown a degree of water tolerance. chemrxiv.orgspringernature.com

Acidic Impurities: Acidic impurities can protonate the amine chain end, rendering it non-nucleophilic and thus terminating the polymerization. They can also catalyze the degradation of the NCA monomer.

Rigorous purification of monomers and solvents is therefore a critical step in achieving controlled polymerization. High-vacuum techniques are often employed to remove volatile impurities and water. escholarship.orgacs.org The development of less sensitive initiator systems is an active area of research to make NCA polymerization more robust and user-friendly. springernature.comspringernature.com

Advanced Strategies for Controlled/Living Polymerization of this compound

The synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions via the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a significant challenge. sigmaaldrich.com Traditional methods using primary amine initiators are often complicated by competing reaction mechanisms—the desired "normal amine mechanism" (NAM) and the problematic "activated monomer mechanism" (AMM)—as well as side reactions caused by impurities, moisture, and the basicity of the amine initiator. nih.govillinois.edu To overcome these hurdles and achieve a truly controlled or "living" polymerization for monomers like this compound, a range of advanced strategies have been developed. These strategies focus on novel initiator systems, catalysis, and optimized reaction conditions to enhance control over the polymerization process. chinesechemsoc.org

A primary obstacle in controlled NCA polymerization is the dual nature of the primary amine initiator, which possesses both nucleophilicity and basicity. nih.gov This can lead to a lack of control and side reactions. Furthermore, the propagating chain end, a primary amine, can be deactivated by acidic impurities like HCl, which can be generated during NCA synthesis. chinesechemsoc.org The inherent instability of NCA monomers, which are sensitive to heat and moisture, adds another layer of complexity. nih.gov Advanced strategies aim to mitigate these issues by promoting a single, dominant polymerization mechanism and minimizing termination and transfer reactions.

Transition Metal and Organosilicon Initiators

One successful approach involves replacing traditional amine initiators with organometallic or organosilicon compounds. Transition metal complexes, particularly those involving nickel and cobalt, have been shown to initiate the controlled polymerization of NCAs, yielding polypeptides with defined molecular weights and narrow molecular weight distributions. illinois.eduacs.org These systems can operate through mechanisms distinct from the traditional NAM/AMM pathways, providing a route to well-defined block copolypeptides. illinois.edu

Organosilicon-mediated polymerization offers another powerful alternative. Initiators such as hexamethyldisilazane (HMDS) and N-trimethylsilyl (N-TMS) amines provide excellent control over molecular weight and polydispersity. sigmaaldrich.com The proposed mechanism involves a trimethylsilyl carbamate (TMS-CBM) as the active propagating group. This method is generally faster than polymerizations initiated by amine hydrochlorides at low temperatures but slower than those mediated by transition metal complexes. illinois.edu A key advantage of using N-TMS amines is the ability to easily introduce a variety of functional groups to the C-terminus of the polypeptide chain. sigmaaldrich.comillinois.edu

Catalysis and Optimized Reaction Conditions

Recent developments have focused on using catalysts and optimizing reaction conditions to accelerate polymerization while maintaining control.

Acid-Assisted Polymerization: Counterintuitively, certain weak organic acids, such as acetic acid, have been found to accelerate NCA polymerization without sacrificing control. chinesechemsoc.orgchinesechemsoc.org It is hypothesized that the acid activates the NCA monomer through protonation or hydrogen-bonding interactions, similar to mechanisms in polyester (B1180765) synthesis. chinesechemsoc.org This acceleration can outpace side reactions. However, the choice of acid is critical; strong acids like HCl or trifluoroacetic acid (TFA) will protonate the propagating amine chain end, inhibiting polymerization entirely. chinesechemsoc.orgpku.edu.cn The effectiveness of the acid is dependent on its pKa value. chinesechemsoc.org

Hydrogen-Bonding Organocatalysis: A novel approach utilizes hydrogen-bonding organocatalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, in conjunction with aminoalcohol initiators. rsc.orgmdpi.com The thiourea catalyst performs multiple roles simultaneously: it activates the NCA monomer, reversibly deactivates the propagating polymer chain-end, and "silences" the basicity of tertiary amines through hydrogen bonding. rsc.org This multi-point interaction allows the polymerization to proceed in a highly controlled manner, yielding well-defined linear and multi-armed polypeptides with low polydispersity. rsc.org

CO₂ Removal Techniques: The NAM mechanism involves a reversible reaction where the amine chain end reacts with the NCA monomer to form a carbamic acid intermediate, which then decarboxylates to regenerate the reactive amine. The removal of the CO₂ byproduct can drive the equilibrium forward, accelerating the polymerization. nih.gov Techniques such as applying a high vacuum or purging the reaction with an inert gas like nitrogen have been shown to significantly shorten reaction times while maintaining the living characteristics of the polymerization, even when conducted outside of a glovebox. nih.gov

Combined Amine Systems: An innovative strategy involves using an "alliance" of primary and secondary amine initiators. This combination has been shown to enable fast and living ROP of NCAs at room temperature, providing another tool for synthesizing well-defined polypeptides. mdpi.comacs.org

The table below summarizes the outcomes of various advanced strategies, primarily demonstrated on the model monomer γ-benzyl-L-glutamate NCA (BLG-NCA), but applicable to other NCAs like this compound.

Table 1: Advanced Strategies for Controlled ROP of NCAs

| Strategy | Initiator / Catalyst | Monomer Example | Key Conditions | Resulting Mₙ (kDa) | Polydispersity (Đ) |

| Acid-Assisted | n-hexylamine / Acetic Acid | BLG-NCA | DCM, RT, [M]₀/[I]₀/[Acid]₀ = 100/1/100 | 21.9 (Theoretical) | < 1.2 |

| H-Bonding Organocatalysis | Dimethylethanolamine / Thiourea | General α-Amino Acid NCA | Not Specified | 30.1 - 181.0 | 1.02 - 1.05 |

| Nitrogen Flow | n-hexylamine | BLG-NCA | N₂ Flow, RT | Controlled | Narrow |

| Amine Hydrochloride | Primary Amine Hydrochloride | N-phenoxycarbonyl-α-amino acid (NPCA) | Heat | Predetermined | Low |

Data sourced from studies on various NCA monomers, illustrating the general applicability of the techniques. nih.govchinesechemsoc.orgchinesechemsoc.orgrsc.orgnih.gov Mₙ = Number-average molecular weight, Đ = Polydispersity Index (Mₙ/Mₙ), DCM = Dichloromethane, RT = Room Temperature, BLG-NCA = γ-benzyl-L-glutamate-N-carboxyanhydride.

Copolymerization of L Isoleucine N Carboxyanhydride

Statistical/Random

Statistical or random copolymerization involves the simultaneous polymerization of two or more different NCA monomers. nih.gov The resulting polymer chain features a distribution of monomer units that is dependent on the monomers' relative reactivities and their feed ratio. nih.govescholarship.org

The composition and sequence distribution of a copolymer are largely governed by the reactivity ratios of the comonomers. The reactivity ratio (r) of a monomer is the ratio of the rate constant for its reaction with a growing polymer chain ending in the same monomer to the rate constant for its reaction with a growing chain ending in the other monomer. humanjournals.com

While specific reactivity ratios for L-isoleucine NCA with all other NCAs are not exhaustively documented in a single source, the principle of reactivity ratios is well-established in NCA copolymerization. humanjournals.com For instance, in the copolymerization of γ-benzyl-L-glutamate (G) and L-leucine (L), the reactivity ratios were found to be r1(G) = 1.57 and r2(L) = 0.61, indicating that γ-benzyl-L-glutamate is more reactive. core.ac.uk In another study involving γ-benzyl-L-glutamate with L-leucine, L-alanine, or L-phenylalanine, the reactivity ratios suggested that the γ-benzyl-L-glutamate NCA was considerably more reactive than the comonomers, leading to copolymers that are more block-like than random. core.ac.uk

The determination of these ratios is crucial for predicting the copolymer composition. Various methods, such as the Fineman-Ross and Kelen-Tudos methods, are employed to calculate reactivity ratios from experimental data. humanjournals.com The product of the two reactivity ratios (r1 * r2) provides insight into the nature of the copolymerization. If r1 * r2 = 1, the copolymerization is ideal, and the monomer units are randomly distributed. If r1 * r2 < 1, there is a tendency toward alternation, and if r1 * r2 > 1, block copolymer formation is favored. mdpi.com

A comprehensive reactivity scale of NCA monomers would be invaluable for synthesizing copolymers with predefined sequence length distributions. humanjournals.com

Table 1: Illustrative Reactivity Ratios in NCA Copolymerization Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Characteristics |

| γ-Benzyl-L-glutamate | L-Leucine | 2.65 | 0.38 | Block-like |

| γ-Benzyl-L-glutamate | L-Alanine | 2.36 | 0.50 | Block-like |

| γ-Benzyl-L-glutamate | L-Phenylalanine | 1.64 | 0.59 | Block-like |

| Bn-Glu NCA | Ala NCA | 0.04 | 0.65 | Tendency toward alternation |

| Bn-Cys NCA | Ala NCA | 0.06 | 0.98 | Tendency toward alternation |

| Bn-Ser NCA | Ala NCA | 0.25 | 4.43 | Ala NCA is more reactive |

| Phe NCA | Ala NCA | 0.30 | 4.17 | Ala NCA is more reactive |

This table presents data from various studies to illustrate the concept of reactivity ratios and is not specific to L-Isoleucine NCA due to limited direct data. core.ac.ukmdpi.com

The homogeneity and sequence distribution in random copolypeptides are direct consequences of the reactivity ratios and the conditions of polymerization. nih.gov In cases where reactivity ratios differ significantly, the composition of the copolymer can change as the polymerization progresses, leading to a heterogeneous mixture of polymer chains with varying compositions. escholarship.org

For random copolymers, the goal is often to achieve a statistically random distribution of monomer units along the polymer chain. tue.nl This requires the reactivity ratios of the comonomers to be close to one. MALDI-ToF mass spectrometry is a powerful technique to confirm the randomness of copolymers. rsc.org

The sequence distribution can significantly impact the properties of the resulting copolypeptide. For example, the arrangement of hydrophobic L-isoleucine units among hydrophilic residues will dictate the amphiphilicity and self-assembly behavior of the polymer. escholarship.org

Block Copolymerization with L-Isoleucine N-Carboxyanhydride

Block copolymers are composed of two or more distinct homopolymer blocks linked together. The synthesis of block copolypeptides containing poly(L-isoleucine) blocks allows for the creation of materials with well-defined domains, leading to interesting phase behaviors and applications. illinois.edu

The synthesis of di- and triblock copolypeptides is typically achieved through the sequential ring-opening polymerization of different NCA monomers. nih.gov This "one-pot" method involves the polymerization of one NCA monomer to form a living homopolymer, which then acts as a macroinitiator for the polymerization of the second NCA monomer. nih.gov

For example, a diblock copolymer can be synthesized by first polymerizing L-isoleucine NCA to form a poly(L-isoleucine) block, followed by the addition and polymerization of a second NCA, such as that of a hydrophilic amino acid like L-lysine or L-glutamic acid. escholarship.org This results in an amphiphilic diblock copolymer with a hydrophobic poly(L-isoleucine) segment and a hydrophilic segment. escholarship.org Triblock copolymers can be synthesized similarly, for example, by using a difunctional initiator to grow two blocks simultaneously from a central block. researchgate.net

The success of this method relies on the "living" nature of the polymerization, where termination and chain transfer reactions are minimized. illinois.edu Modern controlled polymerization techniques, such as those using transition metal initiators or N-heterocyclic carbene (NHC) catalysts, have greatly improved the ability to synthesize well-defined block copolypeptides with controlled molecular weights and low polydispersity indices. mdpi.comillinois.edu

Polypeptide hybrid block copolymers are macromolecules that combine a polypeptide block with a block of a synthetic, non-peptidic polymer. researchgate.net This approach combines the unique biological functions and secondary structures of polypeptides with the desirable physical properties of synthetic polymers. nih.gov

The synthesis of these hybrid copolymers is often achieved by using a functionalized synthetic polymer as a macroinitiator for the ring-opening polymerization of an NCA. For instance, an amine-terminated poly(ethylene glycol) (PEG) can be used to initiate the polymerization of L-isoleucine NCA, resulting in a PEG-b-poly(L-isoleucine) diblock copolymer. researchgate.net

Another strategy involves the use of reversible addition-fragmentation chain transfer (RAFT) polymerization to synthesize a well-defined synthetic polymer with a terminal group that can be converted into an initiator for NCA polymerization. nih.gov This allows for the creation of a wide range of hybrid block copolymers with diverse architectures and functionalities. nih.gov

Graft and Branched Copolymer Architectures Derived from this compound

Graft and branched copolymers represent more complex macromolecular architectures where polymer chains are attached as side chains to a main polymer backbone. wikipedia.org These structures can be created using this compound through several synthetic strategies.

One common method is the "grafting from" approach, where a polymer backbone containing initiator sites is used to initiate the polymerization of L-isoleucine NCA, resulting in the growth of poly(L-isoleucine) side chains. For example, a copolymer containing lysine (B10760008) residues can be used, where the ε-amino groups of the lysine side chains act as initiators for the polymerization of L-isoleucine NCA. rsc.org

Alternatively, the "grafting through" method involves the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end. In this case, a poly(L-isoleucine) chain with a polymerizable end-group could be copolymerized with other monomers to form a graft copolymer.

Branched or arborescent polypeptides can be synthesized through iterative grafting steps. semanticscholar.org For instance, a linear polypeptide can be partially deprotected to create initiation sites for grafting a second generation of polypeptide chains. Repeating this process leads to highly branched, dendrimer-like structures. semanticscholar.org These complex architectures can have unique solution properties and potential applications in areas such as drug delivery. semanticscholar.org

Advanced Research Topics and Future Directions in L Isoleucine N Carboxyanhydride Polymerization

Computational and Theoretical Studies on L-Isoleucine N-Carboxyanhydride ROP (e.g., Density Functional Theory Calculations)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of NCA polymerization. frontiersin.org These theoretical studies provide molecular-level insights that are often difficult to obtain through experimental means alone.

Key research findings from computational studies include:

Mechanism Elucidation: DFT calculations have been instrumental in detailing the pathways of amine-initiated ROP of NCAs. frontiersin.org These studies help to understand the fundamental steps of the reaction, including the normal amine mechanism (NAM). nih.govfrontiersin.org The NAM involves a series of steps: carbonyl addition, ring-opening, and decarboxylation. zju.edu.cn There is ongoing debate about which of these is the rate-determining step, as it can vary based on the specific monomer, initiator, and reaction conditions. frontiersin.org

Racemization Propensity: DFT calculations have shed light on the factors influencing the racemization of NCAs. For instance, it has been shown that a bulky electron cloud near the α-carbon, as is the case for L-isoleucine-NCA, can suppress racemization. nih.gov This is a critical factor for producing stereoregular polypeptides with well-defined secondary structures.

Catalyst and Initiator Effects: Theoretical models are used to predict the efficacy of different initiators and catalysts. For example, DFT has been used to compare the activity of different halide-containing reagents in the ring-closing step of NCA synthesis. nih.gov Furthermore, computational studies can help in understanding the role of bifunctional catalysts, such as carboxylic acids, which can facilitate proton transfer and avoid charge separation during polymerization. researchgate.net

A comparative look at the calculated energy barriers for different steps in the polymerization of various NCAs can provide a clearer picture of their reactivity.

| NCA Monomer | Polymerization Step | Calculated Gibbs Free Energy Barrier (kcal/mol) | Computational Method |

| Alanine-NCA | SN2 Step | 22.0 | M06-2X/6-311++G(d,p) |

| Alanine-NTA | SN2 Step | 24.6 | M06-2X/6-311++G(d,p) |

| Sarcosine-NTA | SN2 Step | 18.5 | M06-2X/6-311++G(d,p) |

Data sourced from DFT calculations on amine-mediated ring-opening polymerizations. nih.gov

Green Chemistry Approaches and Sustainable Synthesis of this compound and its Polymers

The traditional synthesis of NCAs often involves hazardous reagents like phosgene (B1210022). rsc.orgnih.gov Consequently, a significant research effort is directed towards developing greener and more sustainable synthetic routes for both the L-isoleucine NCA monomer and the resulting poly(L-isoleucine).

Key advancements in green synthesis include:

Phosgene-Free Synthesis: A notable development is the direct synthesis of NCAs from amino acids and carbon dioxide using reagents like n-propylphosphonic anhydride (B1165640). rsc.org This method avoids the use of highly toxic phosgene and often results in high-purity NCAs with simple workup procedures. rsc.org Another phosgene- and halogen-free method utilizes the T3P® reagent with Boc-protected α-amino acids, offering a safe and easy-to-operate process that generates non-toxic byproducts. acs.org

Photochemical Synthesis: An innovative approach involves the in situ photo-on-demand phosgenation of amino acids using chloroform (B151607) (CHCl3) and oxygen. nih.gov This light-controlled reaction provides a safer alternative to conventional methods. nih.gov

Enzymatic and Chemoenzymatic Methods: The use of enzymes in polypeptide synthesis is a growing area of interest from a green chemistry perspective, as it often eliminates the need for side-chain protection. acs.org For example, isoleucine dioxygenase (IDO) has been engineered for the efficient synthesis of (2S,3R,4S)-4-hydroxyisoleucine, demonstrating the potential of enzymatic catalysis in modifying isoleucine derivatives. researchgate.net

Sustainable Solvents and Catalysts: Research is also focused on using greener solvents and condensing agents. For instance, molten tetra-n-butylammonium bromide has been used as a green media for the polymerization of an L-isoleucine-based diacid to form a poly(amide-imide). tandfonline.com

Exploration of Novel Initiators and Catalytic Systems for this compound Polymerization

The quest for well-defined polypeptides with controlled molecular weights and low dispersity has spurred the exploration of novel initiators and catalytic systems for NCA ROP. mdpi.com

Promising new systems include:

Organocatalysts: Hydrogen-bonding organocatalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S), have been shown to facilitate living ROP of NCAs. rsc.orgmdpi.com This system works in conjunction with aminoalcohol initiators to provide simultaneous activation of the NCA monomer and reversible deactivation of the polymer chain-end, leading to highly controlled polymerization. rsc.orgmdpi.com

Metal-Based Catalysts:

Zinc-Based Systems: A catalyst system composed of zinc acetate (B1210297) and aniline (B41778) has been demonstrated to mediate the fast ROP of γ-benzyl-l-glutamate-N-carboxyanhydride (BLG-NCA), yielding well-defined polymers. mdpi.com This system shows good tolerance for various functionalized anilines, allowing for the synthesis of end-functionalized polypeptides. mdpi.com

Lewis Pair Catalysts: An S-Sn Lewis pair, trimethylstannyl phenyl sulfide (B99878) (PhS-SnMe3), has been reported for the rapid ROP of NCAs, enabling the synthesis of ultrahigh molecular weight polypeptides in a short time. pku.edu.cn

Nanoscale MOF Systems: A heterogeneous catalytic system based on a nanoscale metal-organic framework (MOF) has been developed for NCA polymerization. nih.gov This system can be used for the synthesis of both polypeptides and related hybrid materials. nih.gov

Amine-Based Systems: The use of primary amines as initiators is a well-established method. mdpi.com However, recent studies have investigated mixtures of primary and tertiary amines to control the polymerization rate. mpg.de Additionally, polyorganophosphazenes bearing primary amino groups have been synthesized as macroinitiators for NCA ROP to create hybrid polyphosphazene-graft-polypeptide copolymers. mdpi.com

Photochemical Approaches: Photochemical deracemization of NCAs using chiral benzophenones as catalysts has been explored. researchgate.netd-nb.info This method allows for the stereochemical editing of NCAs, providing access to enantiomerically enriched amino acid derivatives. researchgate.netd-nb.info

| Initiator/Catalyst System | Key Features | Resulting Polymer Characteristics |

| N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S) with aminoalcohols | Hydrogen-bonding organocatalysis, living polymerization | Well-defined linear and multi-armed polypeptides with low PDI (1.02–1.05) rsc.orgmdpi.com |

| Zinc acetate and aniline | Fast ROP, tolerance for functionalized anilines | Controllable molecular weights and narrow dispersity mdpi.com |

| Trimethylstannyl phenyl sulfide (PhS-SnMe3) | S-Sn Lewis pair, rapid polymerization | Ultrahigh molecular weight polypeptides pku.edu.cn |

| Nanoscale MOF | Heterogeneous catalysis | Well-defined polypeptides with narrow dispersity nih.gov |

| Polyorganophosphazene macroinitiators | Hybrid copolymer synthesis | Polyphosphazene-graft-polypeptide copolymers mdpi.com |

| Chiral benzophenones | Photochemical deracemization | Enantiomerically enriched amino acid derivatives researchgate.netd-nb.info |

High-Throughput Synthesis and Screening of Poly(L-Isoleucine) and Copolypeptide Libraries

High-throughput (HTS) methodologies are transforming materials discovery by enabling the rapid synthesis and screening of large libraries of polymers. enamine.netnih.gov While the direct application to poly(L-isoleucine) is an emerging area, the principles of HTS are being applied to polypeptide and copolypeptide libraries in general.

Key aspects of this research direction include:

Automated Synthesis: Automated platforms are being developed for the high-throughput synthesis of peptides and polypeptides. nih.govnyu.edu These systems can perform many of the steps involved in synthesis, such as liquid handling, incubation, and purification. nyu.edu

Combinatorial Libraries: The principles of combinatorial chemistry are being applied to create large libraries of copolypeptides with varying compositions and sequences. nih.gov For example, statistical terpolymerizations of L-alanine, glycine, and L-isoleucine NCAs have been used to create a series of block copolymers. nih.gov Random copolymers of lysine (B10760008) and isoleucine have also been synthesized and investigated for mRNA delivery. itmo.ru

High-Throughput Screening (HTS): HTS platforms allow for the rapid screening of these polymer libraries for desired properties. enamine.netresearchgate.net These platforms can utilize various detection methods, including fluorescence, luminescence, and absorbance, to assess properties relevant to applications in drug delivery, biomaterials, and catalysis. enamine.netnyu.edu

Application in Biological Systems: HTS is being used to discover new antibacterial agents from both natural product and synthetic molecule libraries. researchgate.net The development of copolypeptide libraries containing L-isoleucine could lead to the discovery of new materials with enhanced biological activity. For instance, studies have shown that increasing the biosynthesis of L-isoleucine and other amino acids can lead to higher yields of ε-poly-L-lysine, an important biopolymer. frontiersin.org

The integration of high-throughput synthesis and screening offers a powerful paradigm for accelerating the discovery and optimization of L-isoleucine-containing polypeptides with novel functions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing L-Isoleucine N-carboxyanhydride (NCA) with high purity for polymerization studies?

- Methodological Answer : High-purity L-Isoleucine NCA is synthesized via the Leuchs method, involving the reaction of L-isoleucine with phosgene or triphosgene in anhydrous solvents (e.g., THF or DCM). Purification typically includes recrystallization at low temperatures (-40°C) using chloroform or ethyl acetate to remove unreacted amino acids and byproducts. Characterization via melting point analysis, FTIR (C=O stretch at ~1,800 cm⁻¹), and NMR (peaks for NCA ring protons at δ 6.0–6.5 ppm) ensures structural integrity .

Q. How can researchers characterize the molecular weight and distribution of polypeptides derived from L-Isoleucine NCA?

- Methodological Answer : Gel Permeation Chromatography (GPC) with multi-angle light scattering (MALS) provides absolute molecular weights, while MALDI-TOF mass spectrometry confirms monodispersity. Narrow dispersity (Đ < 1.2) is achieved using living initiating systems like primary amines (e.g., hexylamine) or transition-metal catalysts, as described in controlled ROP protocols .

Q. What are the critical parameters for maintaining controlled conditions during the ring-opening polymerization (ROP) of L-Isoleucine NCA?

- Methodological Answer : Key parameters include:

- Solvent : Anhydrous toluene or DMF to prevent premature hydrolysis.

- Temperature : 0–25°C to balance reaction rate and control.

- Initiator : Primary amines (e.g., benzylamine) for living polymerization, ensuring minimal chain transfer.

- Monomer-to-initiator ratio : Adjust to target specific molecular weights (e.g., [M]/[I] = 50–200) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in polymerization rates when using primary vs. secondary amine initiators for L-Isoleucine NCA?

- Methodological Answer : Kinetic studies using in-situ FTIR or NMR monitor monomer conversion. DFT calculations (e.g., B3LYP/6-31G**) reveal that secondary amines exhibit lower energy barriers (~55 kcal/mol) for nucleophilic attack on the NCA carbonyl compared to primary amines (~60 kcal/mol), despite their slower initiation. Experimental validation via time-resolved GPC confirms comparable propagation rates .

Q. How do computational models (e.g., DFT) elucidate the ring-opening mechanism of L-Isoleucine NCA in amine-mediated polymerizations?

- Methodological Answer : DFT studies identify three steps: (1) amine addition to the C5 carbonyl (rate-determining step, ΔG‡ ≈ 60 kcal/mol), (2) ring-opening via C–N bond cleavage, and (3) decarboxylation (ΔG‡ ≈ 10 kcal/mol). Transition-state geometries show hydrogen bonding stabilizes intermediates, explaining the preference for α-helix formation in polypeptides .

Q. How can collision-induced dissociation tandem mass spectrometry (CID-MS/MS) differentiate structural isomers in polypeptides derived from L-Isoleucine NCA?

- Methodological Answer : CID-MS/MS at collision energies of 10–30 eV generates diagnostic fragment ions (e.g., m/z 86 for isoleucine vs. m/z 72 for leucine). Computational modeling (e.g., QM/MM simulations) rationalizes fragmentation pathways, leveraging differences in side-chain branching to distinguish isomers in copolymer sequences .

Q. What methodologies enable the synthesis of stimuli-responsive polypeptide architectures using L-Isoleucine NCA, and how are their conformational changes analyzed?

- Methodological Answer : Block copolymers are synthesized via sequential ROP of L-Isoleucine NCA and pH/temperature-responsive NCAs (e.g., glutamic acid or sarcosine derivatives). Conformational transitions (α-helix to random coil) are monitored by circular dichroism (CD) at 222 nm, while dynamic light scattering (DLS) tracks micelle formation in response to stimuli .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported polymerization rates for L-Isoleucine NCA under varying solvent polarities?

- Methodological Answer : Systematic kinetic studies with controlled solvent dielectric constants (e.g., toluene vs. DMF) isolate polarity effects. Compare apparent rate constants (kapp) from GPC and ¹H NMR. Contradictions often arise from trace moisture or initiator impurities; rigorous drying protocols (e.g., molecular sieves) and initiator recrystallization mitigate these .

Synthesis and Characterization Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.